N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or roles, if known.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Bioactivity
A noteworthy application includes the synthesis and characterization of derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV (Hepatitis C Virus) properties. These compounds, derived from modifications of celecoxib, have shown to exhibit significant biological activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib itself. This suggests potential for development into therapeutic agents with minimized side effects (Ş. Küçükgüzel et al., 2013).
Molecular Docking and Structure Analysis
Further applications include molecular docking and bioassay studies as cyclooxygenase-2 inhibitors. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrated no inhibitory potency against cyclooxygenase enzymes, providing a structural basis for the design of selective COX-2 inhibitors (B. J. Al-Hourani et al., 2016).
Photodynamic Therapy Applications
Another significant research direction is the development of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy (PDT) in cancer treatment. Their good fluorescence properties and high singlet oxygen yields are essential for effective Type II photosensitization mechanisms, highlighting their potential as Type II photosensitizers (M. Pişkin et al., 2020).
Fluorometric Sensing
The compound has also found application in fluorometric sensing, demonstrating selectivity for Hg2+ ions without interference from other metal ions. This property is crucial for developing sensitive and selective sensors for environmental and biological monitoring of mercury, a toxic metal (Ebru Bozkurt & H. Gul, 2018).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound.
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properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N5O2S/c16-10-4-3-5-11(8-10)24-14(21-22-23-24)9-20-27(25,26)13-7-2-1-6-12(13)15(17,18)19/h1-8,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZFZMDWDOJXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide |
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